tert-Butyl 2-(2-bromophenyl)acrylate
Description
tert-Butyl 2-(2-bromophenyl)acrylate is a brominated acrylate ester characterized by a tert-butyl ester group and a 2-bromophenyl substituent on the acrylate backbone. Acrylates like tert-butyl acrylate (TBA) are known for their high reactivity in polymerization and copolymerization reactions, imparting properties such as hydrophobicity, chemical resistance, and adhesion to polymers . The bromine atom at the ortho position of the phenyl ring likely enhances steric hindrance and electronic effects, influencing reaction kinetics and material properties.
Properties
Molecular Formula |
C13H15BrO2 |
|---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
tert-butyl 2-(2-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15BrO2/c1-9(12(15)16-13(2,3)4)10-7-5-6-8-11(10)14/h5-8H,1H2,2-4H3 |
InChI Key |
UFHWHKMPZMRIIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)C1=CC=CC=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-(2-bromophenyl)acrylate can be synthesized through a multi-step process. One common method involves the bromination of 2-phenylacrylic acid followed by esterification with tert-butyl alcohol. The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(2-bromophenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Polymerization: The acrylate group allows for polymerization reactions, forming polymers with specific properties.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in the presence of a solvent like toluene.
Hydrolysis: Acidic or basic conditions can be employed, using reagents like hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Polymers: Poly(this compound) with specific molecular weights and properties.
Carboxylic Acids: Resulting from the hydrolysis of the ester group.
Scientific Research Applications
tert-Butyl 2-(2-bromophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in drug delivery systems due to its ability to form biocompatible polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-bromophenyl)acrylate involves its reactivity due to the presence of the bromine atom and the acrylate group. The bromine atom can participate in substitution reactions, while the acrylate group can undergo polymerization. These reactions are facilitated by the electronic effects of the tert-butyl and bromophenyl groups, which influence the reactivity and stability of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-Butyl 2-(2-bromophenyl)acrylate with structurally related compounds, focusing on molecular features, applications, and reactivity:
Key Findings:
Structural Impact on Reactivity: The acrylate group in this compound enables faster polymerization compared to acetate analogs (e.g., tert-Butyl 2-(4-bromophenyl)acetate) due to the conjugated double bond .
Positional Isomerism :
- The 2-bromophenyl group (ortho) in the target compound vs. the 4-bromophenyl (para) in CAS 33155-58-7 affects electronic properties. Ortho substitution may reduce solubility in polar solvents compared to para isomers .
Material Properties: Brominated acrylates like the target compound may improve polymer UV resistance and flame retardancy compared to non-halogenated analogs (e.g., TBA) . Acetate derivatives (e.g., CAS 35132-16-2) are less reactive in polymerization but more stable in esterification reactions .
Synthetic Utility :
- The tert-butyl group in all compounds enhances thermal stability and simplifies purification due to its bulky hydrophobic nature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
